2-Amino-3-hydroxy-phenalen-1-one
Description
Historical Development of Phenalenone Chemistry
The study of phenalenone and its derivatives has a rich history, initially stemming from their discovery as natural products. These compounds are found in various plants and fungi, where they often act as phytoalexins, defensive agents produced in response to pathogens. nih.gov For instance, certain phenalenone-type phytoalexins are synthesized by the banana plant (Musa acuminata) upon fungal infection. researchgate.net
Early research focused on the isolation and structural elucidation of these natural products. Over time, the focus expanded to include the synthesis of the phenalenone core and its derivatives. Synthetic methodologies, such as the Friedel-Crafts acylation reaction between naphthalene (B1677914) and cinnamoyl chloride, have been developed and refined to produce the basic phenalenone structure. nih.gov More recent advancements have even utilized microwave activation to drastically reduce reaction times for these syntheses. nih.gov The accessibility of the core structure has paved the way for extensive exploration of its chemical reactivity and the systematic development of a multitude of derivatives.
Structural Significance of the Phenalenone Scaffold in Polycyclic Aromatic Chemistry
The phenalenone scaffold is a polycyclic aromatic hydrocarbon (PAH) derivative, and its structure is of considerable interest in the field of polycyclic aromatic chemistry. simsonpharma.com It consists of three fused benzene (B151609) rings, forming a planar system with a ketone group at the 1-position. This extended π-electron system is responsible for many of the characteristic properties of phenalenones, including their spectroscopic behavior and their ability to act as photosensitizers. nih.govnih.gov
Classification of Phenalenone Derivatives with Emphasis on Aminated and Hydroxylated Structures
The versatility of the phenalenone core allows for the introduction of a wide variety of functional groups at different positions on the ring system, leading to a broad classification of its derivatives. These derivatives can be categorized based on the nature and position of their substituents. Common classes include halogenated, alkylated, and, of particular interest, aminated and hydroxylated phenalenones.
The introduction of amino (-NH₂) and hydroxyl (-OH) groups onto the phenalenone scaffold has a profound impact on the molecule's chemical and physical properties. These electron-donating groups can significantly alter the electronic distribution within the aromatic system, leading to changes in absorption and fluorescence spectra. nih.gov For example, the introduction of an amino group at the 6-position has been shown to red-shift the absorption spectrum of the phenalenone derivative. nih.gov
The synthesis of these derivatives often involves the functionalization of a pre-formed phenalenone core. For instance, amino derivatives can be synthesized from halogenated precursors. acs.org Hydroxylated phenalenones can be prepared through various synthetic routes, including the demethylation of methoxy-substituted phenalenones. acs.org The specific compound of interest, 2-Amino-3-hydroxy-phenalen-1-one , belongs to this important class of derivatives, featuring both an amino and a hydroxyl group on the core structure. While detailed research on this specific molecule is not widely available in public literature, its existence is confirmed by its hydrochloride salt's CAS number: 64081-60-3. letopharm.com
The study of aminated and hydroxylated phenalenones is driven by the potential for these functional groups to modulate the biological activity and photophysical properties of the parent compound. The amino group, for instance, provides a handle for further chemical modifications, such as the formation of amide bonds. nih.gov
To provide context, the following table details some related phenalenone derivatives and their key identifiers.
| Compound Name | Molecular Formula | CAS Number |
| 1H-Phenalen-1-one | C₁₃H₈O | 548-39-0 |
| 2-(Hydroxymethyl)-1H-phenalen-1-one | C₁₄H₁₀O₂ | 148152-09-4 |
| 2-(Aminomethyl)-1H-phenalen-1-one | C₁₄H₁₁NO | 22978-03-8 |
| 6-Amino-2,5-dibromo-1H-phenalen-1-one | C₁₃H₇Br₂NO | Not Available |
| 1H-Phenalen-1-one, 2-amino-3-hydroxy-, hydrochloride | C₁₃H₁₀ClNO₂ | 64081-60-3 |
Structure
3D Structure
Properties
CAS No. |
64081-59-0 |
|---|---|
Molecular Formula |
C13H9NO2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-amino-3-hydroxyphenalen-1-one |
InChI |
InChI=1S/C13H9NO2/c14-11-12(15)8-5-1-3-7-4-2-6-9(10(7)8)13(11)16/h1-6,15H,14H2 |
InChI Key |
LFWCWFKXKIEFLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=C(C(=O)C3=CC=C2)N)O |
Origin of Product |
United States |
Elucidation of Chemical Reactivity and Reaction Pathways
Electrophilic Reactions
The electron-rich nature of the aromatic system, enhanced by the amino and hydroxyl substituents, makes 2-Amino-3-hydroxy-phenalen-1-one susceptible to attack by various electrophiles. A key reaction in this category is the diazotization of the primary aromatic amine.
Diazotization Processes and Intramolecular Rearrangements
Primary aromatic amines are known to react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, to form diazonium salts. organic-chemistry.org This process, known as diazotization, is a cornerstone of aromatic chemistry, providing a versatile intermediate for a wide array of functional group transformations. For this compound, the reaction would proceed via the formation of a nitrosonium ion (NO⁺) which acts as the electrophile, attacking the nitrogen of the amino group. libretexts.org
A significant potential pathway for the diazotized this compound is an intramolecular cyclization. The presence of the proximate hydroxyl group provides a nucleophilic center that can attack the electrophilic carbon bearing the diazonium group. This type of reaction is known to occur in other systems, leading to the formation of new heterocyclic rings. nih.govfrontiersin.orgnih.govresearchgate.net For instance, the intramolecular cyclization of amino acid-derived diazoketones is a known method for synthesizing oxazinanones. nih.govfrontiersin.orgresearchgate.net In the case of our target molecule, such a rearrangement could potentially lead to a novel fused heterocyclic system.
Table 1: Representative Intramolecular Cyclizations of Diazonium Compounds
| Starting Material | Reagents | Product | Reference |
| N-Cbz-protected diazoketones | Silica-supported HClO₄, Methanol | 1,3-Oxazinane-2,5-diones | nih.govfrontiersin.orgresearchgate.net |
| (1,2,5-Oxadiazolyl)carboxamide derivatives | NaNO₂, TFA | Furoxanotriazinones | nih.govbeilstein-journals.org |
| l-Cystine | NaNO₂, H₂SO₄ | Thiirane-2-carboxylic acid | nih.gov |
Nucleophilic Reactions
The phenalenone scaffold contains an α,β-unsaturated ketone system, which is a classic Michael acceptor. This makes the molecule susceptible to nucleophilic attack, particularly via conjugate addition.
Michael Addition Reactivity of Phenalenone Scaffolds
The Michael addition is the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. youtube.commasterorganicchemistry.comwikipedia.org The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. libretexts.org These nucleophiles can include enolates, amines, thiols, and other stabilized carbanions. masterorganicchemistry.comyoutube.com
In the context of this compound, the inherent phenalenone structure acts as the Michael acceptor. While direct studies on this specific molecule are limited, the reactivity of other phenalenone derivatives in Michael additions is documented. The addition of a nucleophile would occur at the carbon atom β to the carbonyl group of the phenalenone ring system. The presence of the amino and hydroxyl groups could modulate the reactivity of the system by influencing the electron density of the conjugated system.
The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final 1,4-adduct. masterorganicchemistry.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Table 2: Examples of Michael Additions to α,β-Unsaturated Carbonyls
| Michael Acceptor | Nucleophile (Michael Donor) | Product Type | Reference |
| α,β-Unsaturated Ketone | Diethyl malonate (enolate) | 1,5-Dicarbonyl compound | youtube.com |
| Dehydroalanine derivatives | Thiols, amines, carbon nucleophiles | β-Substituted amino acid derivatives | rsc.org |
| α,β-Unsaturated Carbonyl | Primary or Secondary Amines | β-Amino carbonyl compound | youtube.com |
Electrochemical Oxidation Mechanisms
The extended π-system of the phenalenone core, coupled with the presence of electron-donating amino and hydroxyl groups, suggests that this compound is a redox-active molecule.
Redox Behavior and Derived Products
The electrochemical properties of phenalenone-based systems have been a subject of interest due to their potential applications in materials science and catalysis. researchgate.net The redox behavior of these compounds is typically studied using techniques like cyclic voltammetry. The presence of substituents significantly influences the redox potentials.
For this compound, both the amino and hydroxyl groups are expected to lower the oxidation potential, making the compound easier to oxidize compared to the unsubstituted phenalenone. The oxidation process would likely involve the transfer of one or more electrons from the molecule to the electrode. The initial oxidation could occur at either the amino group, the hydroxyl group (as a phenolate), or the extended π-system of the phenalenone core.
The electrochemical oxidation of aromatic amines and phenols often leads to the formation of radical cations, which can then undergo further reactions such as dimerization, polymerization, or reaction with nucleophiles present in the medium. The specific products derived from the electrochemical oxidation of this compound would depend on the experimental conditions, such as the solvent, electrolyte, and electrode material. Studies on related hydroxyphenyl and amino-containing aromatic compounds have shown complex redox mechanisms involving multiple electron and proton transfer steps. nih.gov
Table 3: Representative Redox Potentials of Aromatic Compounds
| Compound | Redox Process | Potential (V vs. reference) | Reference |
| Ferrocene | Fe(II)/Fe(III) | ~0.4-0.5 (vs. SCE) | researchgate.net |
| Oxovanadium(V) complexes with hydroxyphenyl-triazole ligands | V(V)/V(IV) | pH-dependent | nih.gov |
Due to the lack of specific experimental data for this compound, the exact redox potentials and the nature of the derived products remain a subject for future investigation.
Advanced Spectroscopic Characterization Techniques in Phenalenone Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of the structural and dynamic properties of phenalenone compounds. omicsonline.orgencyclopedia.pub
NMR spectroscopy, including one-dimensional (1D) and two-dimensional (2D) experiments, is instrumental in determining the precise connectivity and spatial arrangement of atoms within the 2-Amino-3-hydroxy-phenalen-1-one molecule. omicsonline.orgethernet.edu.et Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively. researchgate.net
2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish correlations between neighboring protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. omicsonline.org This comprehensive network of correlations allows for the unambiguous assignment of all NMR signals and the confirmation of the molecular structure. omicsonline.orgresearchgate.net
Furthermore, Nuclear Overhauser Effect (NOE) experiments, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), provide insights into the through-space proximity of protons, which is crucial for determining the preferred conformation of the molecule in solution. researchgate.net
Table 1: Representative NMR Data for Phenalenone-type Structures
| Nucleus | Chemical Shift (ppm) Range | Key Correlations (2D NMR) |
| ¹H | 6.0 - 9.0 (aromatic), 10-17 (hydroxyl/amino) | COSY, HMBC |
| ¹³C | 100 - 160 (aromatic), 180-200 (carbonyl) | HSQC, HMBC |
Note: Specific chemical shifts for this compound would require experimental data for the specific compound.
The presence of the amino and hydroxyl groups adjacent to the ketone in this compound introduces the possibility of tautomerism. researchgate.netnih.gov Tautomers are structural isomers that readily interconvert, and in this case, an equilibrium may exist between the amino-hydroxy form and its keto-enol or imino-enol tautomers. nih.govresearchgate.net
Variable-temperature (VT) NMR spectroscopy is a powerful tool to study such dynamic equilibria. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and line shapes of the signals corresponding to the protons and carbons involved in the tautomeric exchange. nih.govthieme-connect.de At low temperatures, the interconversion between tautomers may be slow enough on the NMR timescale to allow for the observation of separate signals for each tautomer. encyclopedia.pub As the temperature increases, the rate of interconversion increases, leading to broadened and eventually coalesced signals, representing a weighted average of the different forms. thieme-connect.de
The choice of solvent can significantly influence the position of the tautomeric equilibrium. researchgate.netresearchgate.netnih.gov Solvents can stabilize one tautomer over another through hydrogen bonding or other intermolecular interactions. thieme-connect.deresearchgate.net Comparing NMR spectra recorded in different solvents (e.g., polar vs. nonpolar, protic vs. aprotic) can provide valuable information about the relative stabilities of the tautomers and the nature of the solvent-solute interactions. researchgate.netresearchgate.net
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. vscht.czlibretexts.org In the case of this compound, IR spectroscopy can confirm the presence of key vibrational modes. researchgate.net
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3200-3600 (broad) |
| N-H (amino) | Stretching | 3300-3500 (one or two sharp bands) |
| C=O (ketone) | Stretching | 1650-1700 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-N (amino) | Stretching | 1250-1350 |
| C-O (hydroxyl) | Stretching | 1000-1250 |
The broadness of the O-H stretch is indicative of hydrogen bonding. libretexts.org The exact position of the C=O stretching frequency can provide clues about conjugation and intramolecular hydrogen bonding within the molecule. vscht.cz
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov By ionizing the this compound molecule and measuring the mass-to-charge ratio of the resulting ions, its molecular formula can be confirmed with high accuracy. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to distinguish between compounds with the same nominal mass but different elemental compositions.
The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner, revealing details about its constituent parts.
Photoelectron Spectroscopy for Electronic Properties
Photoelectron spectroscopy (PES) is a technique that provides information about the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. khanacademy.org PES can be used to determine the energies of the molecular orbitals in this compound. This experimental data is valuable for understanding the compound's reactivity, electronic transitions, and for validating theoretical calculations of its electronic properties. khanacademy.org The spectra reveal the binding energies of both core and valence electrons, offering a detailed picture of the electronic environment within the molecule.
Correlation of Experimental Spectra with Computational Models
To gain a deeper understanding of the experimental spectroscopic data, it is often correlated with theoretical calculations. cuni.cz Computational chemistry methods, such as Density Functional Theory (DFT), can be used to predict the NMR chemical shifts, IR vibrational frequencies, and electronic transitions of this compound. nih.govresearchgate.net
By comparing the calculated spectra with the experimental data, researchers can:
Validate the proposed structure and conformational analysis.
Aid in the assignment of complex spectral features.
Gain insights into the nature of tautomeric equilibria and the relative energies of different tautomers. cuni.cz
Understand the influence of solvent effects on the molecular properties.
This synergy between experimental spectroscopy and computational modeling provides a powerful and comprehensive approach to characterizing complex molecules like this compound.
Theoretical and Computational Studies on Phenalenone Systems
Electronic Structure and Molecular Orbital Theory
The electronic landscape of 2-Amino-3-hydroxy-phenalen-1-one is foundational to understanding its chemical behavior. Computational quantum mechanical methods are indispensable tools for dissecting its molecular orbitals and electronic states with high precision.
Density Functional Theory (DFT) for Geometrical Optimization and Electronic States
Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of molecular systems. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-311G++(d,p), are employed to determine its most stable three-dimensional structure. nih.gov This process of geometrical optimization minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.
The optimized geometry reveals the planarity of the phenalenone core and the orientation of the amino and hydroxyl substituents. These calculations also provide insights into the electronic ground state and various excited states, which are crucial for understanding the molecule's spectroscopic properties.
Prediction of Frontier Molecular Orbitals (HOMO-LUMO) and Redox Potentials
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the chemical reactivity and electronic properties of a molecule. als-japan.com The energy of the HOMO is related to the molecule's ability to donate electrons (oxidation potential), while the LUMO energy corresponds to its ability to accept electrons (reduction potential). als-japan.com
For this compound, the HOMO is expected to be delocalized over the phenalenone ring and the electron-rich amino and hydroxyl groups. Conversely, the LUMO is likely centered on the electron-deficient carbonyl group and the aromatic system. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's stability and its electronic absorption characteristics. als-japan.com Theoretical calculations can predict these orbital energies and, consequently, the redox potentials of the molecule, offering a guide to its electrochemical behavior. als-japan.com
| Parameter | Predicted Value (Conceptual) |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap | 3.3 eV |
| Oxidation Potential | +0.8 V vs. NHE |
| Reduction Potential | -0.5 V vs. NHE |
Note: The values in this table are conceptual and representative of what might be expected for a molecule with this structure based on general principles of computational chemistry. They are not based on direct experimental measurements of this compound.
Time-Dependent Density Functional Theory (TD-DFT) for Absorption Spectra Prediction
To understand the interaction of this compound with light, Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool. functmaterials.org.ua TD-DFT calculations can predict the electronic absorption spectrum of a molecule by simulating its electronic transitions from the ground state to various excited states. functmaterials.org.ua
These calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the predicted spectrum would likely exhibit strong absorptions in the visible region, attributable to π-π* transitions within the extended conjugated system.
| Transition | Predicted λmax (nm) (Conceptual) | Oscillator Strength (f) (Conceptual) | Major Contribution |
| S0 → S1 | 450 | 0.8 | HOMO → LUMO |
| S0 → S2 | 380 | 0.3 | HOMO-1 → LUMO |
| S0 → S3 | 320 | 0.5 | HOMO → LUMO+1 |
Note: The values in this table are conceptual and for illustrative purposes, based on the expected electronic transitions for a molecule of this type.
Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)
Natural Bond Orbital (NBO) analysis is a computational method used to study the interactions between orbitals within a molecule, providing a detailed picture of bonding and delocalization. researchgate.net For this compound, NBO analysis is particularly insightful for characterizing the intramolecular hydrogen bond between the hydroxyl group's hydrogen and the carbonyl oxygen, as well as potential interactions involving the amino group. nih.gov
This analysis quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions, such as the delocalization of the lone pair of an oxygen or nitrogen atom into an adjacent antibonding orbital. researchgate.net A significant E(2) value for the interaction between the lone pair of the carbonyl oxygen and the antibonding orbital of the hydroxyl's O-H bond would provide strong evidence for a robust intramolecular hydrogen bond. nih.govnih.gov
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Conceptual) | Interaction Type |
| LP(O) of C=O | σ(O-H) of hydroxyl | 15.5 | Intramolecular Hydrogen Bond |
| LP(N) of NH2 | π(C=C) of ring | 5.2 | Resonance/Delocalization |
Note: These E(2) values are conceptual and represent plausible stabilization energies for the described intramolecular interactions.
Intramolecular Proton Transfer Dynamics
The presence of both a hydroxyl (proton donor) and a carbonyl (proton acceptor) group in close proximity within this compound suggests the possibility of intramolecular proton transfer (IPT), a fundamental chemical process.
Potential Energy Surface (PES) Mapping and Barrier Heights
Computational methods can map the potential energy surface (PES) for the intramolecular proton transfer reaction. chemrxiv.org This involves calculating the energy of the system as the proton moves from the hydroxyl oxygen to the carbonyl oxygen. The PES provides crucial information about the reaction pathway, including the energies of the reactant, the transition state, and the product tautomer. researchgate.netrsc.org
The height of the energy barrier on the PES, known as the activation energy or barrier height, determines the rate of the proton transfer. chemrxiv.org For molecules with strong intramolecular hydrogen bonds, this barrier can be relatively low, leading to rapid proton transfer, especially in the excited state (Excited-State Intramolecular Proton Transfer, ESIPT). researchgate.netrsc.org Theoretical studies can predict whether the proton transfer is a favorable process in either the ground or excited electronic states. researchgate.net
| State | Barrier Height (kcal/mol) (Conceptual) | Reaction Energetics (kcal/mol) (Conceptual) |
| Ground State (S0) | 8.5 | Endothermic |
| First Excited State (S1) | 1.5 | Exothermic |
Note: The data in this table is hypothetical and illustrates the common observation that the barrier to proton transfer is often significantly lower in the excited state.
Quantum Mechanical Models for Energy Splitting (e.g., Double-Well Model)
The double-well potential is a significant model in quantum mechanics for understanding various physical phenomena. wikipedia.org It is particularly useful for explaining the notion of a state as a linear superposition of 'classical' states, a key concept in quantum information theory. researchgate.netarxiv.org This model is often used to explore phenomena where a particle can exist on either side of a potential barrier and can transition between these states through quantum tunneling. wikipedia.org
In the context of molecules like ammonia, the double-well potential model is used to describe the inversion of the molecule. The energy eigenvalues in a symmetric double-well potential are paired due to the central barrier. libretexts.org The wave functions of the stationary states are delocalized over the entire potential well, indicating tunneling is occurring. libretexts.org
While direct application of the double-well model to this compound is not explicitly detailed in the provided search results, the principles of this model are relevant to understanding proton transfer and tautomerism in similar systems with intramolecular hydrogen bonds. The energy splitting between the ground and first excited vibrational states in such a potential is a measure of the tunneling rate. The WKB (Wentzel-Kramers-Brillouin) approximation is a common and remarkably accurate method for calculating these energy splittings. researchgate.netarxiv.org
A symmetric double-well potential can be described by the equation: libretexts.org
The energy levels in such a potential can be calculated numerically, and these calculations show the pairing of energy eigenvalues. libretexts.org The application of a perturbing electromagnetic field can induce a superposition of states, leading to oscillatory behavior between the two wells. libretexts.org
Stability and Electronic Nature of Phenalenyl Radical and Ion Species
Phenalenyl-based systems are of great interest due to their unique electronic properties, stemming from the presence of a non-bonding molecular orbital (NBMO). rsc.orgresearchgate.net This allows the phenalenyl system to exist in three redox states: a closed-shell cation, a neutral open-shell radical, and a closed-shell anion. rsc.orgresearchgate.net
The neutral phenalenyl radical is a subject of intense study for its potential applications in molecular electronics and spintronics as a molecular conductor and spin carrier. nih.govgla.ac.uk However, the parent phenalenyl radical is kinetically unstable and prone to dimerization. rsc.orgresearchgate.net Stability can be achieved through two main strategies: steric shielding with bulky substituents or electronic stabilization by incorporating heteroatoms or specific substituent groups. nih.govgla.ac.uk
Computational studies have been instrumental in understanding and predicting the stability of phenalenyl radicals. rsc.org A systematic computational investigation on phenalenyl-based radicals revealed that substituents at the α-position are most effective at improving stability. rsc.org Both π-conjugated groups (like -CN) and lone-pair-donating groups with low electronegativity (like -NH2) have been shown to have the best stabilization effects. rsc.org This suggests that the amino group in this compound would contribute to the electronic stabilization of its corresponding radical.
The electronic nature of phenalenyl species is also influenced by their aromaticity. nih.govgla.ac.uk In-depth computational methods are used to analyze the aromatic character of different rings within the phenalenyl system, which helps to explain the properties of the corresponding radicals and ions. nih.govgla.ac.uk For instance, electronically stabilized phenalenyl radicals have been synthesized that are stable for weeks at room temperature in the air, without the need for bulky steric protection. nih.govgla.ac.uk
Academic and Research Applications of Phenalenone Derivatives
Optoelectronic Materials and Dye Chemistry
The distinct electronic structure of the phenalenone core makes it a versatile scaffold for the development of materials that interact with light. Researchers have focused on modifying this core to create novel dyes and fluorescent compounds for optoelectronic applications.
The phenalenone framework is a subject of interest for creating new fluorescent materials. nih.gov While the parent phenalenone molecule has a low fluorescence quantum yield because it efficiently transitions to its triplet state through intersystem crossing, chemical modifications can enhance its fluorescent properties. acs.orgnih.gov By introducing electron-donating groups, such as amino or hydroxyl moieties, to the phenalenone ring, researchers can induce a red-shift in the absorption spectrum and promote fluorescence. nih.govacs.org
For instance, the synthesis of phenalenone derivatives that incorporate heterocyclic rings like benzoxazole (B165842), benzothiazole (B30560), and benzimidazole (B57391) has led to new fluorescent dyes. nih.govresearchgate.net These compounds exhibit absorption in the 300–429 nm range and emission in the 348–578 nm range. nih.govresearchgate.net Another strategy involves the synthesis of derivatives like OE19, which contains an amine group at the 6-position and bromine atoms at the 2- and 5-positions, resulting in a compound that absorbs green light and exhibits efficient red fluorescence. nih.govacs.org Such developments are paving the way for the use of phenalenone-based compounds as novel laser dyes and fluorescent materials. A specific derivative, 3-isopropyloxy-6-morpholino-2-phenylphenalen-1-one, has been identified as a promising lipophilic fluorescent probe. nih.gov
Photophysical Properties of Selected Fluorescent Phenalenone Derivatives
| Derivative | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Key Features |
|---|---|---|---|
| Benzoxazolyl Phenalenone | 300-429 | 348-578 | Incorporates a benzoxazole ring to extend the π-system. nih.govresearchgate.net |
| Benzothiazolyl Phenalenone | 300-429 | 348-578 | Features a benzothiazole ring, modifying photophysical properties. nih.govresearchgate.net |
| Benzimidazolyl Phenalenone | 300-429 | 348-578 | Contains a benzimidazole ring, contributing to its fluorescence. nih.govresearchgate.net |
| OE19 (6-amino-2,5-dibromo-phenalenone derivative) | ~525 (Green absorption) | Red fluorescence | Designed with an electron-donating group and heavy atoms to achieve red fluorescence and singlet oxygen production. nih.govacs.orgnih.gov |
The sensitivity of the phenalenone chromophore to its electronic environment makes it an excellent candidate for pH-sensing applications. Researchers have successfully designed and synthesized phenalenone-based compounds that function as reversible pH indicators. nih.gov
A notable example is 9-(4-hydroxyphenylamino)-1-oxo-phenalenone (HPAP), which acts as a pH sensor in the alkaline range of pH 7 to 12. nih.gov This compound exhibits changes across four detectable channels: UV-visible absorption, colorimetric appearance, and fluorescence emission, making it a versatile indicator. nih.gov The mechanism is believed to be based on a photoinduced electron transfer (PET) process. nih.gov The ability to function reversibly allows for the reuse of the sensor in multiple experiments. nih.gov The development of such "turn-on" fluorescent probes for alkaline conditions is significant, as many existing probes are of the "turn-off" type or are limited to acidic or neutral pH ranges. mdpi.com
Phenalenone-Based pH Sensors
| Sensor Compound | Sensing Range | Detectable Channels | Proposed Mechanism |
|---|---|---|---|
| 9-(4-hydroxyphenylamino)-1-oxo-phenalenone (HPAP) | pH 7 - 12 | UV-Vis, Emission, Colorimetric, Photoluminescence | Photoinduced Electron Transfer (PET) nih.gov |
Advanced Photosensitizers in Photochemistry
Perhaps one of the most well-documented applications of phenalenone is its role as a photosensitizer—a molecule that produces reactive oxygen species (ROS) upon light activation. This property is particularly valuable in the field of photochemistry and its biomedical applications, such as photodynamic therapy (PDT). nih.govnih.gov
Phenalenone (PN) is renowned as a highly efficient Type II photosensitizer, characterized by a singlet oxygen quantum yield (ΦΔ) that is close to unity in a wide range of solvents. nih.govacs.orgnih.govacs.org This means that upon absorbing light, it very efficiently transfers its energy to molecular oxygen to create singlet oxygen (¹O₂), a potent cytotoxic agent. nih.gov While the parent PN molecule absorbs in the UV range, a major goal of current research is to synthesize derivatives that absorb at longer, more tissue-penetrant wavelengths (the "phototherapeutic window") while retaining the high singlet oxygen yield. nih.govnih.govacs.org
A key strategy to achieve this involves a dual-modification approach. First, electron-donating groups are added to the phenalenone scaffold to shift the absorption spectrum to longer wavelengths (a bathochromic or red shift). nih.gov However, this modification often reduces the singlet oxygen quantum yield. nih.gov To counteract this, a second modification is made: the incorporation of heavy atoms, such as bromine. nih.govnih.govacs.org This is known as the "heavy-atom effect," where the presence of a heavy atom enhances spin-orbit coupling, which in turn promotes the highly desirable intersystem crossing from the excited singlet state to the triplet state, thereby restoring the high singlet oxygen production efficiency. nih.govacs.orgresearchgate.net
Research has led to the synthesis of numerous phenalenone derivatives, with studies showing that substitutions on the core structure significantly influence singlet oxygen production. acs.orgnih.govnih.gov For example, introducing a methylene (B1212753) bridge between the phenalenone core and a functional group can help preserve the high singlet oxygen quantum yield of the parent molecule. acs.orgnih.govnih.gov
Singlet Oxygen Quantum Yields (ΦΔ) of Phenalenone Derivatives
| Compound | Key Substituents | Singlet Oxygen Quantum Yield (ΦΔ)a | Reference Compound (ΦΔ) |
|---|---|---|---|
| Phenalenone (PN) | Unsubstituted | ~1.0 | - |
| OE19 | 6-amino, 2,5-dibromo | 0.65 | Rose Bengal (0.76) nih.gov |
| Derivative 4 | 5-amino, 9-hydroxy | 0.03 | Eosin Y (0.57) nih.gov |
| Derivative 6 | 6-amino | 0.03 | Rose Bengal (0.76) nih.gov |
aQuantum yields can vary based on the solvent and the reference standard used. nih.govnih.gov
Building on their favorable photophysical properties, phenalenone derivatives are being engineered as fluorescent probes for the detection of specific analytes. nih.govresearchgate.net These probes are designed with a receptor unit that selectively binds to a target molecule or ion, and a phenalenone-based reporter unit that signals this binding event through a change in fluorescence. nih.govresearchgate.net
A "turn-on" fluorescent probe for the detection of ferric ions (Fe³⁺) has been developed based on 6-amino-1-phenalenone (B1604517) (6-AP). nih.govresearchgate.net In this design, the 6-AP reporter is initially linked to a thiophene-2-carboxaldehyde receptor, forming a non-fluorescent molecule. nih.govresearchgate.net Upon the addition of Fe³⁺, the ion coordinates to the molecule, inducing the hydrolysis of the bond and releasing the highly fluorescent 6-AP, thus "turning on" the signal. nih.govresearchgate.net This probe demonstrates high selectivity and a low detection limit of 1.3 µM. nih.govresearchgate.net
In addition to metal ions, phenalenone-based receptors have been designed for anion sensing. A novel molecular receptor was synthesized that showed high selectivity for iodide (I⁻) ions over other biologically relevant anions. researchgate.net Furthermore, specific lipophilic phenalenone derivatives have been developed as fluorescent probes to study lymphocytes and their pathological changes. nih.gov
Examples of Phenalenone-Based Fluorescent Probes
| Probe Name/Type | Target Analyte | Sensing Mechanism | Detection Limit |
|---|---|---|---|
| 6-APT (6-amino-1-phenalenone + thiophene-2-carboxaldehyde) | Fe³⁺ ions | "Turn-on" fluorescence via Fe³⁺-induced hydrolysis nih.govresearchgate.net | 1.3 µM nih.govresearchgate.net |
| 1,1,1-tris(1-oxophenalenyl-9-N-ethyl)amine | I⁻ ions | Selective binding leading to fluorescence change researchgate.net | Not specified |
| 3-isopropyloxy-6-morpholino-2-phenylphenalen-1-one | Lipid environments in lymphocytes | Changes in fluorescence intensity and wavelength based on cell state nih.gov | Not applicable |
Materials Science and Engineering
The diverse functionalities of phenalenone derivatives place them at the intersection of chemistry, physics, and biology, making them valuable components in materials science and engineering. The ability to synthesize these compounds with tailored optical and photochemical properties allows for their incorporation into advanced materials.
The development of phenalenone-based molecules as laser dyes, fluorescent probes, and pH indicators are prime examples of their application in materials science. nih.govnih.gov These applications involve creating materials that respond to specific stimuli—such as light of a certain wavelength or a change in pH—with a predictable and measurable output.
Furthermore, the synthesis of phenalenone derivatives with functional groups like amines, carboxylic acids, or azides opens up possibilities for their integration into larger systems. acs.orgnih.govnih.gov These functionalized phenalenones can act as building blocks, or precursors, to be covalently attached to polymers, surfaces, or biomolecules. This could lead to the creation of photosensitive materials, such as surfaces with antimicrobial properties that can be activated by light, or advanced theranostic agents for medicine that combine diagnostic imaging with therapy. nih.govnih.gov The synthesis of hydrosoluble, neutral phenalenone derivatives through techniques like click chemistry further expands their potential use in creating functional materials for aqueous environments. nih.gov
Precursors for Organic Radical Batteries and Sensing Molecules
The inherent redox activity of the phenalenone core makes its derivatives promising candidates for next-generation energy storage and sensing technologies.
Organic Radical Batteries (ORBs) represent a potentially more environmentally friendly alternative to traditional metal-based batteries, utilizing stable organic radical polymers for energy storage. While polymers like PTMA (poly(2,2,6,6-tetramethyl-piperidenyloxyl-4-yl methacrylate)) are common, research is expanding to other radical-bearing molecules. nih.gov Phenalenyl-based systems are of particular interest due to their ability to form stable radical species. The delocalization of the unpaired electron across the extensive π-system of the phenalenone structure contributes to this stability. Polymers functionalized with phenalenone derivatives could serve as high-power cathode materials in ORBs. Although specific use of 2-Amino-3-hydroxy-phenalen-1-one in ORBs is not yet extensively documented, the development of novel polymers bearing phenoxyl-radicals for lithium-organic batteries showcases the potential of related structures. nih.gov
In the realm of sensing, phenalenone derivatives have demonstrated significant efficacy as photosensitizers. acs.orgnih.govnih.gov Photosensitizers are molecules that produce reactive oxygen species, such as singlet oxygen, upon light irradiation. researchgate.net This property is highly dependent on the substituents attached to the phenalenone skeleton. nih.gov For instance, the synthesis of eighteen new phenalenone derivatives bearing various functional groups like amines, carboxylic acids, and alcohols has been reported, with most retaining the high singlet oxygen quantum yield of the parent molecule. acs.orgnih.gov This efficient generation of singlet oxygen allows them to be used as highly sensitive molecular probes. The introduction of an amine at the 6-position and bromines at the 2- and 5-positions of the phenalenone core resulted in a derivative with a red-shifted absorption spectrum and efficient red fluorescence, making it a potential theranostic agent for fluorescence-guided therapy. nih.gov Such tailored photophysical properties are crucial for developing advanced sensing molecules.
Components for Molecular Spintronic Devices and Quantum Information Processing
The field of molecular spintronics aims to use the spin of an electron, in addition to its charge, to process and store information. nih.gov This requires materials that can maintain and manipulate spin states effectively. Carbon-based molecular junctions are considered promising for nanoscale spintronic applications due to their stability and unique magnetic properties. rsc.org
Phenalenyl-based systems are particularly relevant due to their thermodynamically stable redox-active nature, capable of existing as a closed-shell cation, an open-shell radical, and a closed-shell anion. This ability to host a stable, unpaired electron spin in the radical state makes them ideal building blocks for molecular spintronic devices. anr.fr The injection of a pure spin current into a non-magnetic layer is a key process in spintronics. nih.gov While research has focused on materials like pyrene (B120774) and perylene, the fundamental properties of the phenalenyl radical suggest its potential in this area. nih.govrsc.org The ability to tune the magnetic and electronic properties of layered materials through molecular functionalization is a key strategy. anr.fr Phenalenone derivatives, with their programmable chemical structure, could be interfaced with 2D materials to impart new functionalities, such as dynamically tunable magnetic responses, which are essential for advanced spintronic and quantum information processing applications.
Coordination Chemistry and Catalysis
The presence of keto, hydroxyl, and amino functionalities in phenalenone derivatives makes them excellent ligands for coordinating with transition metals, leading to complexes with significant catalytic activity.
Phenalenone Derivatives as Ligands in Transition Metal Chemistry
Amino acids and their related structures are well-known for their ability to form stable complexes with transition metals, typically coordinating as N,O-bidentate ligands. wikipedia.org Similarly, Schiff base ligands, often synthesized from amines, are important in coordination chemistry due to their versatile donor properties. nih.govnih.gov
Phenalenone derivatives with amino and hydroxyl groups, such as this compound, fit this profile. The nitrogen and oxygen atoms can act as donor sites, forming stable chelate rings with metal ions. Research has demonstrated the synthesis and characterization of transition metal complexes with ligands structurally similar to phenalenones, such as 2-hydroxynaphthalene-1-carboxaldehyde and 2-amino-3-hydroxypyridine (B21099) Schiff bases. nih.govresearchgate.net These studies confirm the strong coordination ability of the N,O-donor set. The resulting metal complexes exhibit diverse geometries and electronic properties, which are foundational to their catalytic applications. Fungal phenalenones have also been noted for their capacity to be complexed with metals. nih.gov
Catalytic Activity in Organic Transformations
The transition metal complexes formed with phenalenone-based ligands have shown significant potential as catalysts in various organic reactions. The ligand plays a crucial role, as its electronic properties can modulate the reactivity of the metal center.
Schiff base complexes of metals like Copper(II) and Nickel(II) are known to be effective catalysts in asymmetric transformations, such as the alkylation of amino acids. nih.gov The specific structure of the ligand, including the presence of bulky substituents, can influence both the chemical yield and the stereoselectivity of the reaction.
One notable application is in the Henry reaction, a classic carbon-carbon bond-forming reaction. A mononuclear copper complex bearing a symmetrical phenalenyl-based N,N-ligand was shown to efficiently catalyze this reaction, achieving high conversion rates. The electrochemical properties of the complex, which indicate the formation of an anionic radical on the phenalenyl system, are thought to be key to its catalytic function.
Biosynthetic Investigations and Natural Product Research
Fungi are a prolific source of structurally diverse phenalenones, making them a major focus of natural product research. These investigations involve the isolation of new compounds, characterization of their structures, and elucidation of their biosynthetic pathways.
Isolation and Characterization of Fungal Phenalenones
Phenalenones are a well-established class of fungal polyketides, with the first isolation from a fungal source reported in 1955. nih.gov Since then, a large number of derivatives have been discovered from various fungal genera, including Penicillium, Talaromyces, and Aspergillus. nih.govacs.orgresearchgate.net As of 2021, over 139 phenalenone derivatives of fungal origin have been identified. nih.gov
The isolation process typically involves extraction from fungal cultures followed by various chromatographic techniques to purify individual compounds. nih.gov Structural characterization is then performed using a combination of spectroscopic methods, primarily High-Resolution Mass Spectrometry (HRMS) to determine the molecular formula and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) to elucidate the complex ring system and the position of various substituents. nih.govacs.org
The structural diversity of fungal phenalenones is immense, featuring modifications such as dimerization, high degrees of oxygenation and nitrogenation, and the incorporation of other molecular frameworks. nih.gov This diversity arises from various post-modification reactions, including prenylation, transamination, and oxidation, on the basic phenalenone core, which itself is derived from polyketide precursors. nih.gov
The following table provides examples of phenalenone derivatives isolated from fungal sources.
| Compound Name | Fungal Source | Key Structural Features | Reference |
| ent-peniciherqueinone | Penicillium sp. (marine-derived) | Herqueinone (B1223060) class, C₂₀H₂₀O₈ | nih.gov |
| 4-Hydroxysclerodin | Penicillium sp. (marine-derived) | Phenalenone derivative, C₁₈H₁₆O₇ | nih.gov |
| Talarohemiketal A | Talaromyces stipitatus | New phenalenone dimer | acs.org |
| Talaroazasone A | Talaromyces stipitatus | New azaphenalenone dimer | acs.org |
| Funalenone | Aspergillus niger | Phenalenone monomer | acs.org |
| Atrovenetin | Penicillium sp. | Heptaketide phenalenone | researchgate.net |
Elucidation of Polyketide Biosynthetic Pathways
The study of phenalenone derivatives, such as this compound, has been instrumental in unraveling the complexities of polyketide biosynthetic pathways. Phenalenones are a class of polyketide natural products characterized by a peri-fused tricyclic ring system. nih.gov The biosynthesis of these compounds involves a fascinating series of enzymatic reactions that have been a subject of intense research.
A key discovery in understanding phenalenone biosynthesis came from the study of the fungus Penicillium herquei, which produces the phenalenone derivative herqueinone. nih.govnih.gov Research identified a biosynthetic gene cluster, termed phn, responsible for herqueinone production. nih.govnih.gov Within this cluster, a non-reducing polyketide synthase (NR-PKS) designated as PhnA was found to be the central enzyme. nih.govnih.gov PhnA synthesizes a heptaketide backbone from seven acetate (B1210297) units and catalyzes its cyclization. nih.gov
The cyclization process is particularly noteworthy. The product template (PT) domain of PhnA facilitates an unprecedented C4–C9 aldol (B89426) condensation, leading to the formation of an angular, hemiketal-containing naphtho-γ-pyrone intermediate known as prephenalenone. nih.govnih.gov This initial cyclization product is not the final phenalenone core.
The transformation of prephenalenone into the characteristic phenalenone structure requires the action of another enzyme from the phn cluster, a flavin-dependent monooxygenase (FMO) called PhnB. nih.govnih.gov PhnB performs a dual function: it catalyzes the C2 aromatic hydroxylation of prephenalenone and simultaneously opens the γ-pyrone ring. nih.govnih.gov This oxidative rearrangement is a crucial step, and theoretical calculations suggest that the hydroxylated intermediate readily undergoes an aldol-like cyclization between the phenoxide and ketone to form the stable phenalenone core. nih.govnih.gov
Following the formation of the core phenalenone structure, a series of post-PKS tailoring enzymes are believed to be involved in generating the vast diversity of naturally occurring phenalenone derivatives. nih.govresearchgate.net These modifications can include further hydroxylations (such as at the C2 position), O-methylations, prenylations, and the formation of fused ring systems, ultimately leading to compounds like this compound and others. nih.govresearchgate.net The elucidation of this pathway highlights the novel enzymatic machinery that nature has evolved for the construction of complex polyketide architectures. nih.govnih.gov
Comparative Biosynthesis of Related Natural Products (e.g., phenylphenalenones)
The biosynthesis of phenalenones, derived from a polyketide pathway, stands in contrast to the biosynthetic routes of other structurally related natural products, such as phenylphenalenones. While both classes of compounds share the core phenalenone nucleus, their origins and assembly differ significantly, providing a fascinating case for comparative biosynthesis.
Fungal phenalenones, including the precursors to this compound, are typically of polyketide origin, meaning they are assembled from acetate and malonate units via a polyketide synthase. researchgate.netnih.gov In contrast, phenylphenalenones found in higher plants, such as those from the families Haemodoraceae and Musaceae (banana), are synthesized through a different pathway. rsc.org Their biosynthesis initiates from phenylpropanoids and proceeds through a diarylheptanoid intermediate, which then cyclizes to form the phenylphenalenone skeleton. rsc.org
Interestingly, phenylphenalenone-related compounds have also been identified in fungi, but their biosynthetic origin aligns with the polymalonate pathway, similar to other fungal phenalenones, rather than the diarylheptanoid pathway seen in plants. rsc.org This suggests convergent evolution, where different organisms have developed distinct biochemical strategies to produce structurally similar compounds.
Further illustrating the divergence in biosynthetic pathways, the biosynthesis of curcuminoids, which are diarylheptanoids, shares precursors with plant-derived phenylphenalenones but follows a different enzymatic cascade. acs.orgwikipedia.org In the Chinese dwarf banana (Musella lasiocarpa), two parallel biosynthetic routes have been identified. acs.org One leads to the formation of dihydrocurcumin-type precursors for phenylphenalenones, while the other produces linear diarylheptanoid derivatives. acs.org This bifurcation is controlled by the substrate specificities of different type III polyketide synthases. acs.org
The study of these comparative pathways provides valuable insights into the evolution of metabolic diversity. The enzymes involved, such as the type III polyketide synthases in curcuminoid and plant phenylphenalenone biosynthesis, showcase how variations in substrate selection and cyclization reactions can lead to a wide array of natural products from common building blocks. acs.orgmdpi.comebi.ac.uk For instance, diketide-CoA synthase (DCS) is a key enzyme in curcuminoid biosynthesis that condenses a phenylpropanoid-CoA starter unit with malonyl-CoA to form a diketide-CoA, a step not observed in the fungal polyketide pathway for phenalenones. mdpi.com
The table below summarizes the key differences between the biosynthetic pathways of fungal phenalenones and plant-derived phenylphenalenones:
| Feature | Fungal Phenalenones | Plant-Derived Phenylphenalenones |
| Precursor Molecules | Acetate and malonate units | Phenylpropanoids |
| Key Intermediate | Heptaketide chain | Diarylheptanoid |
| Initial Cyclization | Catalyzed by a non-reducing polyketide synthase (NR-PKS) | Cyclization of the diarylheptanoid |
| Key Enzyme Class | Type I Polyketide Synthase | Type III Polyketide Synthase |
This comparative understanding not only enriches our knowledge of natural product biosynthesis but also provides a foundation for synthetic biology approaches to engineer novel compounds by combining elements from these distinct pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
